Tiadinil

Vue d'ensemble

Description

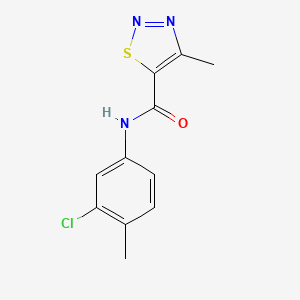

Tiadinil, chimiquement connu sous le nom de N-(3-chloro-4-méthylphényl)-4-méthyl-1,2,3-thiadiazole-5-carboxamide, est un nouveau fongicide systémique principalement utilisé pour lutter contre les maladies du riz. Il a été découvert et développé par Nihon Nohyaku Co., Ltd. Le composé est caractérisé par une partie hétérocyclique unique, le 1,2,3-thiadiazole, et un mode d'action distinctif qui induit des mécanismes de défense des plantes contre les pathogènes .

Applications De Recherche Scientifique

Le tiadinil a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans les études de chimie hétérocyclique et d'activateurs de plantes.

Médecine : Bien qu'il soit principalement utilisé en agriculture, le mécanisme d'action du this compound est d'intérêt en recherche médicale pour le développement de nouveaux agents thérapeutiques.

Mécanisme d'action

Le this compound exerce ses effets en induisant une résistance acquise systémique chez les plantes. Ce processus implique l'activation des mécanismes de défense des plantes, qui sont médiés par des composés volatils des plantes qui attirent les ennemis naturels des herbivores . Le composé n'a pas d'activité antifongique directe, mais il agit en renforçant les réponses de défense propres à la plante .

Mécanisme D'action

Target of Action

Tiadinil, a novel systemic fungicide, primarily targets the defense mechanisms in plants . It is developed to control diseases in rice and other plants by inducing their innate defense mechanisms .

Mode of Action

This compound interacts with its targets by inducing the plant’s defense mechanism against pathogens . This unique mode of action is characterized by a unique heterocyclic moiety, 1,2,3-thiadiazole .

Biochemical Pathways

This compound affects the biochemical pathways related to the plant’s systemic acquired resistance (SAR), a potent innate immunity system in plants . It enhances the production of herbivore-induced plant volatiles that attract predatory mites . This suggests that this compound activates the plant defense response via an indirect process mediated by plant volatiles that attract natural enemies of the herbivores .

Pharmacokinetics

It is known that this compound can be applied in various ways in rice cultivation, including nursery box and into-water applications . This suggests that it has favorable absorption and distribution characteristics within the plant system.

Result of Action

The result of this compound’s action is the enhanced resistance of plants against a broad range of pathogens . It shows excellent activity against rice blast and also exhibits activity against some rice bacterial diseases . In addition, it has been found to reduce the severity of diseases in watermelon seedlings .

Action Environment

The efficacy of this compound is influenced by the concentration and frequency of application . For instance, plants treated with foliar application of this compound at higher concentrations before pathogen inoculation had significantly lower disease severity than plants that received an equivalent drench application . This suggests that the environment and method of application play a crucial role in the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Tiadinil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It induces the expression of SAR marker genes in plants, which are crucial for activating the plant’s defense mechanisms. This compound interacts with proteins involved in the SAR pathway, leading to the production of defense-related compounds. These interactions enhance the plant’s ability to resist a broad range of pathogens .

Cellular Effects

This compound influences various types of cells and cellular processes. In plant cells, it induces resistance against pathogens such as tobacco mosaic virus and Pseudomonas syringae pv. tabaci. This compound affects cell signaling pathways by activating SAR, leading to changes in gene expression and cellular metabolism. This activation results in the production of defense-related proteins and compounds that enhance the plant’s immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules that are part of the SAR pathway. This compound activates the SAR pathway by inducing the expression of defense genes, leading to the production of proteins and compounds that enhance the plant’s resistance to pathogens. This activation does not involve direct antimicrobial activity but rather the stimulation of the plant’s innate immune system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and does not degrade quickly, allowing it to maintain its efficacy over extended periods. Long-term studies have shown that this compound continues to induce SAR and enhance plant resistance to pathogens without losing its effectiveness. These observations have been made in both in vitro and in vivo studies .

Dosage Effects in Animal Models

While this compound is primarily used in plants, studies on its dosage effects in animal models have shown that its efficacy varies with different dosages. At optimal doses, this compound effectively induces SAR and enhances plant resistance. At higher doses, there may be toxic or adverse effects, although these are generally minimal. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .

Metabolic Pathways

This compound is involved in metabolic pathways related to the SAR response in plants. It interacts with enzymes and cofactors that are part of the SAR pathway, leading to the production of defense-related compounds. These interactions affect metabolic flux and metabolite levels, enhancing the plant’s ability to resist pathogens .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure that this compound reaches its target sites within the plant, allowing it to effectively induce SAR. The localization and accumulation of this compound within the plant are crucial for its efficacy in enhancing plant resistance .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the plant cells, where it interacts with proteins and enzymes involved in the SAR pathway. Post-translational modifications and targeting signals play a role in directing this compound to these specific locations, ensuring its effectiveness in inducing SAR .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du tiadinil implique la condensation formelle du groupe carboxy de l'acide 4-méthyl-1,2,3-thiadiazole-5-carboxylique avec le groupe amino de la 3-chloro-4-méthylaniline . La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du produit souhaité.

Méthodes de production industrielle

Dans les milieux industriels, le this compound est produit en utilisant des méthodes de synthèse à grande échelle qui impliquent les mêmes réactions chimiques de base, mais qui sont optimisées pour l'efficacité et le rendement. Le processus comprend des étapes telles que la purification par chromatographie d'exclusion stérique et l'extraction en phase solide pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le tiadinil subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : Le this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement à des températures et à des pH contrôlés pour assurer les résultats souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de divers dérivés oxydés, tandis que les réactions de substitution peuvent donner différents produits substitués.

Comparaison Avec Des Composés Similaires

Composés similaires

Isotianil : Un autre activateur de plantes ayant un mode d'action similaire.

Acide salicylique : Une hormone végétale bien connue qui induit une résistance acquise systémique.

Benzo(1,2,3)thiadiazole-7-carbothionic acide S-méthyl ester : Un autre composé qui induit les mécanismes de défense des plantes.

Unicité du tiadinil

Le this compound est unique en raison de sa structure chimique spécifique et de sa capacité à induire une résistance acquise systémique sans activité antimicrobienne directe. Cela en fait un outil précieux en agriculture pour protéger les cultures contre une large gamme de pathogènes sans le risque de développer une résistance .

Activité Biologique

Tiadinil is a novel systemic fungicide and plant activator primarily used in agriculture to enhance plant defense mechanisms against various pathogens. Its unique mode of action involves the induction of systemic acquired resistance (SAR) in plants, making it effective against diseases such as rice blast and certain bacterial infections. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by a heterocyclic moiety known as 1,2,3-thiadiazole. This structure contributes to its ability to activate plant defense responses. The compound works by enhancing the production of herbivore-induced plant volatiles, which attract natural enemies of herbivores, thereby indirectly bolstering plant defenses against pests .

Efficacy Against Plant Pathogens

This compound has demonstrated significant efficacy in controlling various plant diseases:

- Rice Blast : this compound exhibits excellent activity against Magnaporthe oryzae, the causative agent of rice blast. In field trials, the application of this compound resulted in lower disease incidence compared to untreated controls .

- Bacterial Diseases : The compound also shows effectiveness against certain bacterial pathogens affecting rice crops. Its application can lead to improved health and yield in infected plants .

Table 1: Efficacy of this compound Against Rice Blast

| Treatment | Disease Incidence (%) |

|---|---|

| Control (untreated) | 93.3 |

| This compound Application | 24.7 |

| Benomyl + this compound Application | 22.2 |

Induction of Systemic Acquired Resistance

Research indicates that this compound acts as an elicitor of systemic acquired resistance, prompting plants to enhance their defensive gene expression. In a study involving tobacco plants, this compound treatment led to increased expression of defense-related genes and improved resistance to pathogens .

Case Study: Tobacco Plant Response

In a controlled experiment, tobacco plants treated with this compound exhibited enhanced resistance to Pseudomonas syringae. The results showed that treated plants had significantly lower disease severity compared to untreated ones, confirming this compound's role in activating plant defense mechanisms .

Comparative Studies with Other Elicitors

This compound has been compared with other compounds known for their elicitor properties. In one study, several newly synthesized thiadiazole derivatives were evaluated alongside this compound. Results indicated that while some derivatives showed promise, this compound remained a benchmark for inducing systemic acquired resistance due to its established efficacy .

Safety and Environmental Impact

This compound has a favorable toxicological profile, making it a viable option for sustainable agricultural practices. Its eco-toxicological assessments indicate minimal adverse effects on non-target organisms when used appropriately .

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQYLJSMBWXGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058024 | |

| Record name | Tiadinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

223580-51-6 | |

| Record name | Tiadinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223580-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiadinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223580516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiadinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIADINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89DDV3BQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.